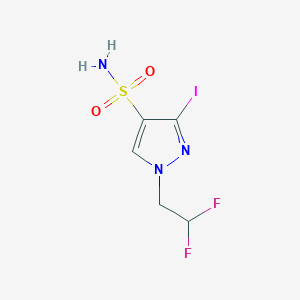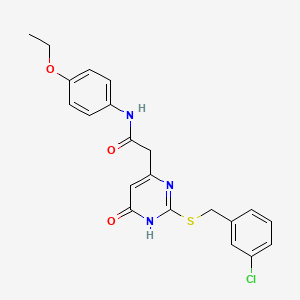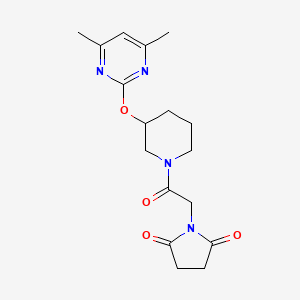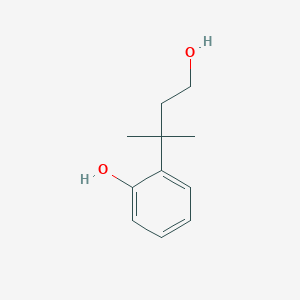
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide, also known as DIPS, is a chemical compound used in scientific research for its potential therapeutic applications. This compound is a sulfonamide derivative and is synthesized through a multi-step process.
Mecanismo De Acción
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide acts as an inhibitor of specific enzymes and proteins involved in cancer cell proliferation. It works by binding to these enzymes and proteins, preventing them from carrying out their normal functions. This leads to a decrease in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has been found to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have anti-inflammatory effects, reducing the expression of inflammatory cytokines in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide in lab experiments is its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation. However, one limitation is that more research is needed to fully understand its potential therapeutic applications and to determine its effectiveness in treating cancer in humans.
Direcciones Futuras
Future research on 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies could investigate its potential use in treating specific types of cancer, such as breast cancer or lung cancer. Furthermore, research could explore the potential use of 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide as an anti-inflammatory agent in treating other diseases, such as arthritis or inflammatory bowel disease.
Conclusion:
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is a chemical compound that has shown potential therapeutic applications in cancer treatment and as an anti-inflammatory agent. Its specificity in targeting specific enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for further research. However, more studies are needed to fully understand its potential applications and to determine its effectiveness in treating cancer in humans.
Métodos De Síntesis
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide is synthesized through a multi-step process that involves the reaction of 2,2-difluoroethanol with pyrazole-3-carboxaldehyde, followed by the reaction with sodium hydride and iodine. The resulting product is then reacted with sulfonamide to produce 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cancer cell proliferation. 1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2IN3O2S/c6-4(7)2-11-1-3(5(8)10-11)14(9,12)13/h1,4H,2H2,(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQYDWKLDOGRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2IN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-3-iodopyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)





![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)
![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

![2-Cyclopropyl-1-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]benzimidazole](/img/structure/B2860910.png)
![2-((1-(3-(4-acetylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2860911.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)